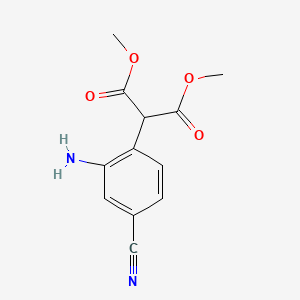
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
Vue d'ensemble
Description
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and has been shown to have a variety of interesting and useful properties. In
Mécanisme D'action
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate works by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is a useful tool in scientific research due to its wide range of applications and its ability to inhibit various enzymes and proteins. However, it also has some limitations. 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is toxic in high doses and can cause liver damage. Additionally, it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for the use of 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate in scientific research. One area of interest is the development of new pharmaceuticals and natural products using 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate as a building block. Additionally, 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate could be used as a chiral auxiliary in the synthesis of new chiral compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate and its potential use in the treatment of various diseases.
Conclusion:
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is a versatile chemical compound with a wide range of scientific research applications. Its ability to inhibit various enzymes and proteins makes it a valuable tool in the development of new pharmaceuticals and natural products. While there are some limitations to its use, further research is needed to fully understand its potential in the treatment of various diseases.
Applications De Recherche Scientifique
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and natural products. It has also been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has been used as a chiral auxiliary in asymmetric synthesis reactions.
Propriétés
IUPAC Name |
dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSCSGNXGMGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



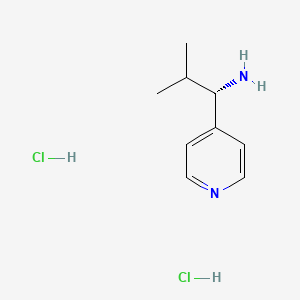
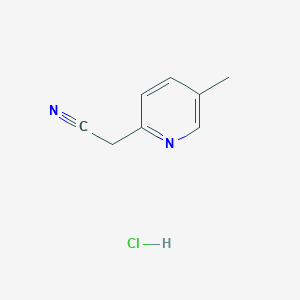
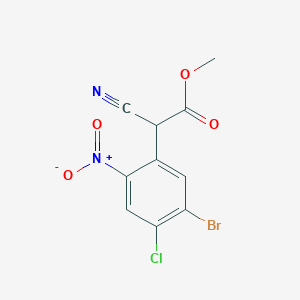
![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)
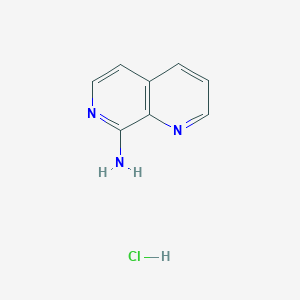
![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)

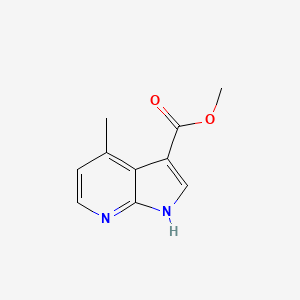
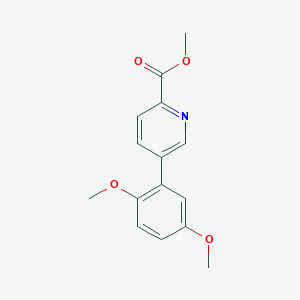

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)